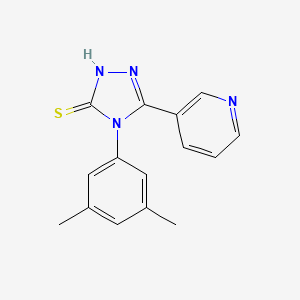

4-(3,5-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Description

4-(3,5-Dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a pyridinyl group and a 3,5-dimethylphenyl moiety. The triazole-thiol scaffold is known for its versatility in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, which enhance binding affinity to biological targets .

Properties

Molecular Formula |

C15H14N4S |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

4-(3,5-dimethylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H14N4S/c1-10-6-11(2)8-13(7-10)19-14(17-18-15(19)20)12-4-3-5-16-9-12/h3-9H,1-2H3,(H,18,20) |

InChI Key |

MGDSGHBMBPRMSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=NNC2=S)C3=CN=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylphenylhydrazine with pyridine-3-carboxaldehyde to form the corresponding hydrazone, which is then cyclized in the presence of sulfur to yield the desired triazole-thiol compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(3,5-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The triazole ring can interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The triazole-thiol core is a common motif in the provided compounds, but substituents significantly alter their properties and activities. Below is a comparative analysis:

Biological Activity

The compound 4-(3,5-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. This article aims to summarize its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The general synthetic route includes:

- Formation of the Triazole Ring : The initial step typically involves the condensation of hydrazine derivatives with carbonyl compounds.

- Substitution Reactions : Subsequent reactions introduce the pyridine and thiol functionalities through nucleophilic substitutions.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. Research indicates that compounds in this class exhibit significant activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| E. coli | 31.25 - 62.5 |

| S. aureus | 31.25 - 62.5 |

| Pseudomonas aeruginosa | 62.5 - 125 |

| C. albicans | 31.25 - 62.5 |

These results suggest that variations in substituents on the triazole ring can influence antimicrobial potency without significantly altering the overall activity profile .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have also been explored in cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The MTT assay results indicated that:

- The compound exhibited higher cytotoxicity against melanoma cells compared to other tested lines.

- Selectivity towards cancer cells was noted, indicating a potential for further development as an anticancer agent.

The most active derivatives showed IC50 values in the low micromolar range, highlighting their potential as selective anticancer agents .

Structure-Biological Activity Relationship

A detailed analysis of structure-activity relationships (SAR) has been conducted to understand how different substituents on the triazole core affect biological activity:

- Pyridine Substitution : The presence of a pyridine ring is crucial for enhancing antimicrobial activity.

- Dimethylphenyl Group : The introduction of a dimethylphenyl group at position 4 significantly contributes to both antimicrobial and anticancer activities.

This understanding aids in the rational design of new derivatives with improved efficacy and selectivity.

Case Studies

Several studies have reported on the biological evaluation of similar triazole derivatives:

- Study A : Investigated a series of triazole-thiol derivatives and found that modifications at the sulfur atom did not significantly alter their antimicrobial profiles but did impact their cytotoxicity against cancer cell lines .

- Study B : Focused on a specific derivative with a similar structure to our compound, reporting potent activity against Pseudomonas aeruginosa with an MIC of 31.25 μg/mL .

These case studies reinforce the therapeutic potential of triazole derivatives in treating infections and cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.